PNMT Inhibitory Activity Profiling
In a radiochemical assay measuring inhibition of phenylethanolamine N‑methyltransferase (PNMT), N‑ethyl‑2‑fluoro‑6‑methylaniline exhibited a Ki of 1.11 × 10⁶ nM [1]. This value places the compound among the weakest PNMT ligands reported, in stark contrast to potent PNMT inhibitors such as SKF‑64139 (Ki ≈ 10 nM) [2]. The near‑complete lack of PNMT affinity indicates that the 2‑fluoro‑6‑methyl‑N‑ethyl substitution pattern is strongly disfavoured by the PNMT active site, a selectivity feature that may be exploited when PNMT‑sparing profiles are required in CNS‑targeted programmes.
| Evidence Dimension | PNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 1.11 × 10⁶ nM |
| Comparator Or Baseline | SKF‑64139 (potent PNMT inhibitor): Ki ≈ 10 nM |
| Quantified Difference | ~111,000‑fold weaker affinity |
| Conditions | In vitro radiochemical assay using bovine PNMT [1][2] |
Why This Matters
For programmes seeking aniline building blocks that must avoid PNMT‑related off‑target effects, this quantitative selectivity gap provides a clear procurement rationale over aniline analogs that may carry unrecognised PNMT liability.
- [1] BindingDB Entry BDBM50367284. Ki = 1.11E+6 nM for inhibition of phenylethanolamine N‑methyltransferase (PNMT). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 (accessed 2026-05-01). View Source
- [2] Pendleton, R. G.; Gessner, G.; Sawyer, J. Studies on the inhibition of phenylethanolamine N‑methyltransferase by SKF‑64139. Naunyn-Schmiedeberg's Arch. Pharmacol. 1980, 313, 263–268. https://doi.org/10.1007/BF00505744. View Source
